molecular formula C20H16N2O4 B590032 (S)-(+)-Camptothecin-d5 CAS No. 1329616-37-6

(S)-(+)-Camptothecin-d5

Cat. No. B590032
CAS RN: 1329616-37-6
M. Wt: 353.389
InChI Key: VSJKWCGYPAHWDS-CWDCNSFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-(S)-Camptothecin-d5 (CPT-d5) is an analog of the natural product camptothecin (CPT) and is a member of the camptothecin family of compounds. CPT-d5 is a potent inhibitor of topoisomerase I (Top1), an enzyme involved in DNA replication and repair. CPT-d5 is a potent anti-cancer drug and has been used in the treatment of various types of cancer, including lung, breast, and ovarian. CPT-d5 has also been used in the treatment of other diseases such as malaria, rheumatoid arthritis, and multiple sclerosis.

Scientific Research Applications

(S)-(+)-Camptothecin-d5 has been widely used in scientific research as an inhibitor of Top1. (S)-(+)-Camptothecin-d5 has been used to study the structure, function, and regulation of Top1, as well as its role in DNA replication and repair. (S)-(+)-Camptothecin-d5 has also been used to study the effects of Top1 inhibition on cell cycle progression and apoptosis. In addition, (S)-(+)-Camptothecin-d5 has been used to study the effect of Top1 inhibitors on cancer cell growth and survival.

Mechanism of Action

(S)-(+)-Camptothecin-d5 binds to the active site of Top1 and inhibits its activity. (S)-(+)-Camptothecin-d5 binds to the enzyme, forming a covalent bond between the drug and the enzyme. This covalent bond prevents the enzyme from cleaving the DNA strand, which prevents DNA replication and repair.
Biochemical and Physiological Effects
(S)-(+)-Camptothecin-d5 inhibits Top1 and prevents DNA replication and repair. This inhibition of Top1 leads to cell cycle arrest, apoptosis, and decreased cell proliferation. (S)-(+)-Camptothecin-d5 has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.

Advantages and Limitations for Lab Experiments

(S)-(+)-Camptothecin-d5 is a potent inhibitor of Top1 and has been used extensively in scientific research. The advantages of using (S)-(+)-Camptothecin-d5 in laboratory experiments include its high potency and selectivity for Top1, its stability in solution, and its low toxicity. The main limitation of (S)-(+)-Camptothecin-d5 is its racemic nature, which can complicate the analysis of the results.

Future Directions

1. Development of novel (S)-(+)-Camptothecin-d5 derivatives with improved potency and selectivity for Top1.
2. Investigation of the mechanism of (S)-(+)-Camptothecin-d5-mediated Top1 inhibition.
3. Exploration of the potential of (S)-(+)-Camptothecin-d5 as a targeted cancer therapy.
4. Investigation of the effects of (S)-(+)-Camptothecin-d5 on other enzymes involved in DNA replication and repair.
5. Development of (S)-(+)-Camptothecin-d5 analogs with improved pharmacokinetics and pharmacodynamics.
6. Investigation of the effects of (S)-(+)-Camptothecin-d5 on other diseases, such as malaria, rheumatoid arthritis, and multiple sclerosis.
7. Exploration of the potential of (S)-(+)-Camptothecin-d5 as an anti-viral agent.
8. Investigation of the effects of (S)-(+)-Camptothecin-d5 on the immune system.
9. Investigation of the effects of (S)-(+)-Camptothecin-d5 on gene expression.
10. Investigation of the effects of (S)-(+)-Camptothecin-d5 on stem cell differentiation.

Synthesis Methods

(S)-(+)-Camptothecin-d5 is synthesized using a modified version of the original synthesis method developed by A. S. Al-Sarraf and colleagues in 1985. In this method, (S)-(+)-Camptothecin-d5 is synthesized from camptothecin and 5-bromo-2-deoxyuridine (BrUdR). The reaction is catalyzed by a palladium-catalyzed cross-coupling reaction, followed by a deprotection reaction. The final product is a racemic mixture of (S)-(+)-Camptothecin-d5, which can be separated into its enantiomers using chiral chromatography.

properties

IUPAC Name

(19S)-19-hydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-CWDCNSFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Camptothecin-d5

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